Betamethasone 21-phosphate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

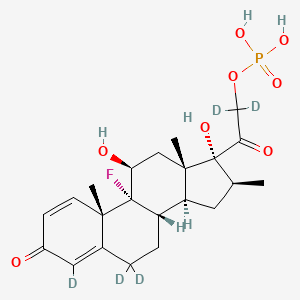

Properties

Molecular Formula |

C22H30FO8P |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

[1,1-dideuterio-2-oxo-2-[(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,6-trideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]ethyl] dihydrogen phosphate |

InChI |

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 |

InChI Key |

VQODGRNSFPNSQE-PAEDUFRWSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])OP(=O)(O)O)O)C)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Betamethasone 21-Phosphate-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone (B1666872) 21-phosphate-d5 is the deuterium-labeled form of Betamethasone 21-phosphate, a potent glucocorticoid. This stable isotope-labeled compound is of paramount importance in bioanalytical studies, where it serves as an ideal internal standard for the accurate quantification of betamethasone and its phosphate (B84403) ester prodrug in biological matrices using mass spectrometry-based assays.[1][2] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it effectively tracks the analyte through sample preparation and analysis, thereby correcting for matrix effects and procedural losses.[3][4] This guide provides a comprehensive overview of the core chemical properties of Betamethasone 21-phosphate-d5, detailed experimental protocols for its application, and visual diagrams of relevant workflows and biological pathways.

Core Chemical and Physical Properties

This compound is a synthetic corticosteroid and a deuterated analog of Betamethasone 21-phosphate.[5] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, crucial for its use in mass spectrometry, without significantly altering its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₅D₅FO₈P | [5][6] |

| Molecular Weight | 477.47 g/mol | [5][6] |

| Accurate Mass | 477.198 | [7] |

| Appearance | Typically a solid at room temperature. | [5] |

| Related CAS Number | 151-73-5 (for non-deuterated disodium (B8443419) salt) | [5][8] |

| Primary Application | Internal standard for quantitative analysis (LC-MS/MS). | [1][2][9] |

Applications in Research

The primary application of this compound is as an internal standard in quantitative bioanalysis.[1] Stable isotope-labeled standards are considered the "gold standard" for liquid chromatography-mass spectrometry (LC-MS) methods.[3][4] They co-elute with the analyte and exhibit similar ionization efficiency, which allows for precise correction of variations that can occur during sample extraction, handling, and injection, as well as signal suppression or enhancement from the sample matrix.[10][11] This ensures high accuracy and precision in pharmacokinetic studies, therapeutic drug monitoring, and doping control analysis.[9][10]

Experimental Protocols

Quantitative Analysis of Betamethasone in Human Plasma via LC-MS/MS

This protocol describes a general methodology for the quantification of betamethasone in a biological matrix, such as human plasma, using this compound as an internal standard.

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of Betamethasone in a suitable organic solvent (e.g., methanol).

-

Prepare a separate stock solution of this compound (Internal Standard, IS) in the same solvent.

-

From these stocks, prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by serial dilution. A constant concentration of the IS working solution is also prepared.[11]

-

-

Sample Preparation (Protein Precipitation & Extraction):

-

To a 200 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.[3]

-

Add a protein precipitation agent, such as acetonitrile (B52724), to the plasma sample.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

For further clean-up and concentration, perform a liquid-liquid extraction (LLE) using a solvent like ethyl acetate (B1210297) or diisopropyl ether.[3][12]

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[3][12]

-

-

LC-MS/MS Conditions:

-

Chromatography: Use a reverse-phase C18 column for separation.[3]

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[12]

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both betamethasone and the Betamethasone-d5 internal standard.[13]

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibrators.

-

Use a weighted linear regression (e.g., 1/x²) to fit the curve.[12]

-

Determine the concentration of betamethasone in the QC and unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

-

Preparation of Formulations for In Vitro and In Vivo Studies

While this compound is primarily used for analysis, its non-deuterated counterpart, Betamethasone 21-phosphate disodium, is used in formulations. The principles for solubilizing the deuterated compound for tracer studies would be similar.

Solubility:

-

Betamethasone 21-phosphate disodium: Freely soluble in water (50 mg/mL), slightly soluble in ethanol, and practically insoluble in methylene (B1212753) chloride.[14][15]

-

This compound: May dissolve in DMSO, H₂O, or Ethanol.[5]

Example Injection Formulation (for low water solubility compounds):

-

Prepare a stock solution in DMSO.

-

For a final formulation of 10% DMSO, 5% Tween 80, and 85% Saline:

Mandatory Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the relationships and workflows relevant to the use of this compound.

Figure 1. Relationship of Betamethasone-d5 analog to the analyte and active drug.

Figure 2. Bioanalytical workflow for quantification using a deuterated internal standard.

Mechanism of Action: Glucocorticoid Receptor Signaling

Betamethasone, the active form of the drug, exerts its anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR).[14] The signaling pathway is a key aspect of its pharmacology.

Figure 3. Simplified genomic signaling pathway of the Glucocorticoid Receptor (GR).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound (betamethasone sodium phosphate-d5) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 6. Betamethasone-D5 21-Phosphate | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. Betamethasone-d5 21-Phosphate | LGC Standards [lgcstandards.com]

- 8. CAS 151-73-5: Betamethasone sodium phosphate | CymitQuimica [cymitquimica.com]

- 9. veeprho.com [veeprho.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Betamethasone 21-phosphate disodium | 151-73-5 [chemicalbook.com]

- 15. ≥97%, glucocorticoid steroid, powder | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Isotopic Fingerprint: A Technical Guide to the Structure Elucidation of Betamethasone 21-Phosphate-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of Betamethasone (B1666872) 21-phosphate-d5. This deuterated analog of the potent corticosteroid, betamethasone 21-phosphate, serves as a critical internal standard in pharmacokinetic and metabolic studies, demanding a precise understanding of its molecular architecture. This guide outlines the key analytical techniques and expected data for confirming the isotopic labeling and overall structure of this important compound.

Introduction

Betamethasone 21-phosphate is a widely used synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. In drug development and clinical research, stable isotope-labeled internal standards are indispensable for accurate quantification in complex biological matrices.[1] Betamethasone 21-phosphate-d5, with a molecular formula of C22H25D5FO8P and a molecular weight of approximately 477.47 g/mol , is the deuterated form of Betamethasone 21-phosphate.[1] The introduction of five deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification by mass spectrometry-based methods. The elucidation and confirmation of the exact positions of these deuterium atoms are paramount to ensure the integrity and reliability of analytical data.

Based on available information from commercial suppliers, the deuterium atoms in this compound are typically located at positions 4, 6, 11, and 12, with two deuterium atoms at position 12.[2] This guide will focus on the experimental workflows and data analysis required to verify this proposed structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C22H25D5FO8P |

| Molecular Weight | ~477.47 g/mol |

| Parent Drug | Betamethasone |

| IUPAC Name | 2-((8S, 9R, 10S, 11S, 13S, 14S, 16S, 17R)-9-fluoro-11, 17-dihydroxy-10, 13, 16-trimethyl-3-oxo-6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl-4, 6, 11, 12, 12-d5)-2-oxoethyl dihydrogen phosphate |

Experimental Protocols for Structure Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise location of deuterium atoms. By comparing the ¹H and ¹³C NMR spectra of this compound with its non-deuterated counterpart, the positions of isotopic labeling can be unequivocally identified by the absence of specific proton signals and the altered splitting patterns or absence of corresponding carbon signals.

Experimental Workflow for NMR Analysis

References

Synthesis and Characterization of Betamethasone 21-phosphate-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Betamethasone (B1666872) 21-phosphate-d5. This deuterated analog of Betamethasone 21-phosphate serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry. Due to the limited publicly available data on its specific synthesis, this document outlines a proposed synthetic pathway and detailed characterization methodologies based on established chemical principles and available information on the non-deuterated compound.

Physicochemical Properties

Betamethasone 21-phosphate-d5 is the deuterated form of Betamethasone 21-phosphate.[1][2][3] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H25D5FO8P | [1][4][5] |

| Molecular Weight | 477.47 g/mol | [1][5][6] |

| Appearance | White to off-white solid | [1] |

| IUPAC Name | 2-((8S, 9R, 10S, 11S, 13S, 14S, 16S, 17R)-9-fluoro-11, 17-dihydroxy-10, 13, 16-trimethyl-3-oxo-6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl-4, 6, 11, 12, 12-d5)-2-oxoethyl dihydrogen phosphate (B84403) | [5][7] |

| Synonyms | Betamethasone-d5 21-Phosphate | [4][6][8] |

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-stage process. The first stage involves the selective deuteration of a suitable Betamethasone precursor, followed by the phosphorylation of the C21 hydroxyl group.

Experimental Protocol: Synthesis of this compound

This proposed protocol is based on general phosphorylation methods for corticosteroids.[9]

Materials:

-

Betamethasone-d5

-

Phosphorus oxychloride (POCl3)

-

Anhydrous pyridine (B92270)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Sodium bicarbonate (NaHCO3) solution (5% w/v)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Betamethasone-d5 (1.0 eq) in anhydrous pyridine (10 vol). Cool the solution to -10 °C in an ice-salt bath.

-

Phosphorylation: Slowly add a solution of phosphorus oxychloride (1.2 eq) in anhydrous DCM (2 vol) to the stirred reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature below -5 °C.

-

Reaction Monitoring: Allow the reaction to stir at -5 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, slowly quench the reaction by the dropwise addition of cold deionized water (5 vol), ensuring the temperature does not exceed 10 °C.

-

Workup: Transfer the mixture to a separatory funnel and add DCM (10 vol). Wash the organic layer sequentially with 5% NaHCO3 solution (2 x 10 vol), deionized water (2 x 10 vol), and brine (1 x 10 vol).

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

Characterization

A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Analytical Data Summary

The following table summarizes the expected analytical data for this compound.

| Analysis | Expected Result |

| HPLC Purity | ≥ 98% |

| ¹H NMR | Spectrum consistent with the deuterated structure, showing the absence of signals at deuterated positions. |

| ¹³C NMR | Spectrum consistent with the proposed structure. |

| ³¹P NMR | A single peak corresponding to the phosphate group. |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for C22H25D5FO8P consistent with the measured value. |

Experimental Protocols: Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC conditions as described for HPLC.

-

Mass Spectrometer: Electrospray ionization (ESI) in positive and negative ion modes.

-

Scan Range: m/z 100-1000.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: DMSO-d6 or CD3OD.

-

¹H NMR: 400 MHz, to confirm the absence of protons at the deuterated positions.

-

¹³C NMR: 100 MHz, to confirm the carbon skeleton.

-

³¹P NMR: 162 MHz, to confirm the presence of the phosphate group.

High-Resolution Mass Spectrometry (HRMS):

-

Ionization: ESI.

-

To confirm the elemental composition and isotopic enrichment.

Applications

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies.[7] Its deuteration provides a distinct mass shift, allowing for accurate quantification of the non-deuterated Betamethasone in biological samples by LC-MS, which is crucial for therapeutic drug monitoring and metabolic research.[3][7]

Storage and Stability

For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][10] The compound is stable at room temperature for short periods, such as during shipping.[1]

References

- 1. This compound (betamethasone sodium phosphate-d5) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Betamethasone-D5 21-Phosphate | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. veeprho.com [veeprho.com]

- 8. Betamethasone-d5 21-Phosphate | LGC Standards [lgcstandards.com]

- 9. CN110964075A - Preparation method of betamethasone phosphate and sodium salt thereof - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

Deuterium-Labeled Betamethasone Disodium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of deuterium-labeled betamethasone (B1666872) disodium (B8443419) phosphate (B84403), a critical tool in modern analytical and clinical research. Deuterium (B1214612) labeling of pharmaceuticals, particularly potent corticosteroids like betamethasone disodium phosphate, offers significant advantages in bioanalytical assays by providing a highly accurate and precise internal standard for mass spectrometry-based quantification. This document details the rationale for deuterium labeling, outlines plausible synthetic approaches, presents key quantitative data, and provides detailed experimental protocols for its application. Furthermore, it visualizes the glucocorticoid signaling pathway and a typical experimental workflow to provide a deeper understanding of its biological context and practical use.

Introduction: The Significance of Deuterium Labeling

In quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving the highest degree of accuracy and precision.[1] Deuterium-labeled compounds are a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their heavier, stable isotope, deuterium (²H or D).[1]

This subtle mass modification allows the internal standard to co-elute with the analyte during chromatographic separation while being distinguishable by the mass spectrometer.[2] By mimicking the analyte's behavior throughout the entire analytical workflow, from sample extraction to ionization, the deuterium-labeled internal standard effectively corrects for matrix effects, ion suppression, and variations in sample processing and instrument response.[2] This ensures robust, reliable, and reproducible quantification of the target analyte in complex biological matrices.

Betamethasone disodium phosphate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[3] Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and pharmacodynamic studies. Deuterium-labeled betamethasone disodium phosphate serves as an ideal internal standard for these applications.

Synthesis of Deuterium-Labeled Betamethasone Disodium Phosphate

A common strategy for introducing deuterium into steroids is through catalytic exchange reactions or reduction using deuterium-containing reagents. For instance, a method for preparing deuterium-labeled cortisone (B1669442) involves the deuteration of a dienone intermediate.[4] A similar approach could be adapted for betamethasone.

Proposed Synthetic Scheme:

A potential synthetic pathway could start with a suitable betamethasone intermediate. Deuterium atoms can be introduced at stable, non-exchangeable positions. For example, the commercially available "Betamethasone-4,6,11,12,12-D5 21-Phosphate" suggests that deuterium can be incorporated at these specific positions on the steroid backbone.[5] The final steps would involve phosphorylation at the C21 hydroxyl group, followed by conversion to the disodium salt.[6]

Quantitative Data

The key characteristics of a deuterium-labeled internal standard are its mass shift, isotopic purity, and stability.

| Property | Value | Source |

| Analyte | Betamethasone Disodium Phosphate | [3] |

| Molecular Formula (Analyte) | C₂₂H₂₈FNa₂O₈P | [3] |

| Molecular Weight (Analyte) | 516.40 g/mol | [3] |

| Deuterium-Labeled Analog | Betamethasone-d5 21-Phosphate Disodium Salt | [7] |

| Molecular Formula (Labeled) | C₂₂H₂₃D₅FNa₂O₈P | [8] |

| Molecular Weight (Labeled) | ~521.43 g/mol | [8] |

| Mass Shift | +5 Da | Calculated |

| Isotopic Purity | ≥98% | [8] |

| Storage Stability | Recommended storage at -20°C for long-term stability. | [8] |

Note: The stability of betamethasone esters can be influenced by pH, with maximum stability generally observed in slightly acidic conditions (pH 3.5-5).[9][10]

Experimental Protocols

The primary application of deuterium-labeled betamethasone disodium phosphate is as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed protocol adapted from established methods for betamethasone analysis.[2][11]

Objective

To quantify the concentration of betamethasone in human plasma using a validated LC-MS/MS method with deuterium-labeled betamethasone disodium phosphate as an internal standard. Since betamethasone disodium phosphate is rapidly hydrolyzed to betamethasone in vivo, the method focuses on the quantification of the active betamethasone moiety.

Materials and Reagents

-

Betamethasone (Reference Standard)

-

Betamethasone-d5 21-Phosphate Disodium Salt (Internal Standard)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K₂EDTA as anticoagulant)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and internal standard working solution at room temperature.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 0-0.5 min: 50% B; 0.5-2.5 min: 50-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-50% B; 3.1-4.0 min: 50% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | Betamethasone: To be optimized (e.g., 393.2 -> 373.2); Betamethasone-d5: To be optimized (e.g., 398.2 -> 378.2) |

Note: MRM transitions should be optimized by infusing the individual standard solutions into the mass spectrometer.

Visualizations

Glucocorticoid Receptor Signaling Pathway

Betamethasone exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.[12][13] The signaling cascade can be broadly divided into genomic and non-genomic pathways.[1][12]

Caption: Glucocorticoid receptor signaling pathway.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for quantifying betamethasone in a plasma sample using its deuterium-labeled internal standard.

Caption: Bioanalytical workflow for betamethasone quantification.

Conclusion

Deuterium-labeled betamethasone disodium phosphate is an indispensable tool for researchers and drug development professionals requiring accurate and precise quantification of betamethasone in biological matrices. Its use as an internal standard in LC-MS/MS assays mitigates analytical variability, leading to high-quality, reliable data. This guide has provided a comprehensive overview of its synthesis, properties, and application, offering a valuable resource for its effective implementation in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ≥97%, glucocorticoid steroid, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 7. Betamethasone-d5 21-Phosphate | LGC Standards [lgcstandards.com]

- 8. Betamethasone 21-phosphate-d5 (betamethasone sodium phosphate-d5) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Betamethasone 21-phosphate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone (B1666872) 21-phosphate-d5 is the deuterated analog of Betamethasone 21-phosphate, a potent glucocorticoid steroid. The strategic incorporation of five deuterium (B1214612) atoms enhances its utility as an internal standard in pharmacokinetic and metabolic studies, allowing for precise quantification in complex biological matrices through mass spectrometry-based methods. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and relevant biological pathways.

Core Physicochemical Properties

Betamethasone 21-phosphate-d5 is a synthetic corticosteroid and the deuterium-labeled version of Betamethasone 21-phosphate.[1][2] It is typically a solid at room temperature.[1]

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C22H25D5FO8P | [1] |

| Molecular Weight | 477.47 g/mol | [1] |

| Appearance | Solid | [1] |

| Isotopic Purity | ≥98% | [1] |

Table 2: Solubility Profile

| Solvent | Solubility (Betamethasone 21-phosphate disodium) | Source(s) |

| Water | Freely soluble | [3][4] |

| Ethanol (96%) | Slightly soluble | [3][4] |

| Methylene Chloride | Practically insoluble | [3][4] |

| DMSO | Soluble | [5] |

It is noted that this compound may dissolve in DMSO.[1]

Table 3: Stability and Storage

| Condition | Duration | Source(s) |

| Powder at -20°C | 3 years | [1] |

| Powder at 4°C | 2 years | [1] |

| In solvent at -80°C | 6 months | [1][6] |

| In solvent at -20°C | 1 month | [1][6] |

The compound is stable at ambient temperature for a few days during ordinary shipping.[1]

Chemical Structure and Identification

SMILES: [2H]C1=C2C([2H])([2H])C[C@H]3[C@@H]4C--INVALID-LINK----INVALID-LINK--(C(=O)C([2H])([2H])OP(=O)(O)O)[C@@]4(C)C--INVALID-LINK--[C@]3(F)[C@@]2(C)C=CC1=O[7]

Experimental Protocols

General Synthesis Workflow for Deuterated Steroids

The synthesis of deuterated steroids like this compound typically involves isotope exchange reactions on a suitable precursor. A general workflow is outlined below.

Caption: General workflow for the synthesis and purification of deuterated steroids.

Methodology:

-

Deuterium Exchange: A suitable betamethasone precursor is dissolved in a deuterated solvent (e.g., methanol-d4). A catalyst, such as a base (e.g., sodium methoxide), is added to facilitate the hydrogen-deuterium exchange at specific positions. The reaction progress is monitored by techniques like TLC or LC-MS.[8]

-

Quenching and Extraction: The reaction is quenched by neutralizing the catalyst, often with a deuterated acid. The deuterated product is then extracted from the reaction mixture using an organic solvent.[8]

-

Purification: The crude product is purified using preparative high-performance liquid chromatography (HPLC). A C18 column is commonly used with a mobile phase gradient of water and an organic solvent mixture (e.g., acetonitrile (B52724) and methanol).[9]

-

Characterization: The final product's identity and isotopic purity are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR) and Mass Spectrometry (MS).[8][10]

Analytical Method for Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of betamethasone and its metabolites in biological samples.

Caption: General workflow for the quantification of steroids using a deuterated internal standard.

Methodology:

-

Sample Preparation: A known amount of this compound is added as an internal standard to the biological sample (e.g., plasma, urine).[11][12] Proteins are then removed, typically by precipitation with a solvent like acetonitrile. The analytes are further purified and concentrated using liquid-liquid extraction or solid-phase extraction (SPE).[12][13]

-

Chromatographic Separation: The extracted sample is injected into an ultra-high-performance liquid chromatography (UHPLC) or HPLC system. A reversed-phase C8 or C18 column is commonly used to separate the analytes from other matrix components.[13][14]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in the positive ion mode.[13] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[15]

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Betamethasone, the non-deuterated parent compound, exerts its anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR).[16] The signaling pathway is a complex process involving genomic and non-genomic actions.

Caption: Simplified overview of the genomic actions of the glucocorticoid receptor.

Pathway Description:

-

Ligand Binding: In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins (HSPs).[17][18] Betamethasone diffuses across the cell membrane and binds to the ligand-binding domain of the GR.[18]

-

Activation and Translocation: This binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-ligand complex then translocates into the nucleus.[18][19]

-

Genomic Actions (Transactivation and Transrepression):

-

Transactivation: In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding leads to the increased transcription of anti-inflammatory proteins.[18][19]

-

Transrepression: The activated GR can also interact with other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This interaction prevents these factors from binding to their target DNA sequences, thereby repressing the transcription of inflammatory mediators like cytokines and chemokines.[18][19]

-

Conclusion

This compound is an indispensable tool in modern bioanalytical and pharmaceutical research. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, enable highly accurate and precise quantification of betamethasone in biological systems. Understanding its properties, synthesis, and analytical methodologies, as well as the underlying mechanism of action of its parent compound, is crucial for its effective application in drug development and clinical research.

References

- 1. This compound (betamethasone sodium phosphate-d5) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Betamethasone 21-phosphate disodium | 151-73-5 [chemicalbook.com]

- 4. Betamethasone 21-phosphate disodium CAS#: 151-73-5 [m.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Betamethasone-d5 21-Phosphate | LGC Standards [lgcstandards.com]

- 8. benchchem.com [benchchem.com]

- 9. agilent.com [agilent.com]

- 10. Betamethasone 21-phosphate disodium(151-73-5) 13C NMR [m.chemicalbook.com]

- 11. STEROID ANALYSIS BY ION MOBILITY SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study [agris.fao.org]

- 16. Betamethasone 21-Phosphate Sodium - LKT Labs [lktlabs.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 19. researchgate.net [researchgate.net]

Certificate of Analysis: A Technical Guide to Betamethasone 21-Phosphate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Betamethasone (B1666872) 21-phosphate-d5, a deuterated internal standard crucial for the accurate quantification of betamethasone 21-phosphate in complex matrices. This document outlines the expected quantitative data, detailed experimental protocols for its analysis, and the relevant biological pathways of its non-deuterated counterpart, betamethasone.

Quantitative Data Summary

The following tables summarize the typical specifications for Betamethasone 21-phosphate-d5, based on data for the non-deuterated analogue and general standards for deuterated compounds. These values are essential for assessing the quality and suitability of the material for use as an internal standard in quantitative assays.

Table 1: Physicochemical Properties

| Property | Specification |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₂H₂₅D₅FO₈PNa₂ |

| Molecular Weight | ~521.43 g/mol |

| Solubility | Soluble in water |

Table 2: Quality Control Specifications

| Test | Method | Specification |

| Chemical Purity (HPLC) | HPLC-UV | ≥98% |

| Isotopic Enrichment | Mass Spectrometry | ≥98% |

| Identity (¹H-NMR) | NMR Spectroscopy | Conforms to structure |

| Identity (Mass) | Mass Spectrometry | Conforms to structure |

| Water Content | Karl Fischer Titration | ≤5.0% |

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible analysis of this compound. The following protocols are representative of the techniques used to verify the identity and purity of this standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to assess the chemical purity of this compound by separating it from potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase or a suitable solvent and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to determine the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific method used to confirm the identity and determine the isotopic enrichment of this compound.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography: Utilizes similar conditions to the HPLC method for separation.

-

Mass Spectrometry:

-

Ionization Mode: Positive or negative electrospray ionization (ESI).

-

Analysis: Full scan mode to confirm the molecular weight and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to confirm the structure and assess isotopic purity.

-

-

Procedure: The sample is introduced into the mass spectrometer following chromatographic separation. The mass-to-charge ratio (m/z) of the parent ion and its fragments are analyzed to confirm the identity. Isotopic enrichment is determined by comparing the signal intensity of the deuterated species to any residual non-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with Betamethasone 21-phosphate, taking into account the deuterium labeling.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical analytical workflow and the biological mechanism of action of betamethasone.

Caption: Workflow for the analysis of this compound.

Caption: Signaling pathway for Betamethasone's anti-inflammatory effects.

An In-depth Technical Guide to the Solubility of Betamethasone 21-Phosphate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Betamethasone 21-phosphate-d5. Due to the limited availability of direct quantitative data for the deuterated form, this document leverages data from its non-deuterated analog, Betamethasone 21-phosphate disodium (B8443419) salt, as a close surrogate. It is widely accepted in pharmaceutical sciences that deuteration is unlikely to significantly alter the fundamental solubility of a molecule. This guide includes a detailed summary of known solubility data, a robust experimental protocol for in-house solubility determination, and logical diagrams to illustrate experimental workflows.

Core Solubility Profile

This compound, a deuterated derivative of the potent glucocorticoid Betamethasone 21-phosphate, is utilized as an internal standard in pharmacokinetic and bioanalytical studies. Understanding its solubility is critical for the preparation of stock solutions, formulation development, and ensuring the accuracy of experimental outcomes.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound is limited. However, the solubility of the non-deuterated form, Betamethasone 21-phosphate disodium salt, provides a reliable estimate. The available data is summarized in the table below.

| Solvent | Molarity (mol/L) | g/L | mg/mL | Qualitative Description | Citation |

| Water | ~0.097 | 50 | 50 | Freely soluble / Soluble | [1] |

| Ethanol (B145695) (96%) | ~0.004 | 2 | 2 | Slightly soluble | [2] |

| Methanol | Not Available | Not Available | Not Available | Sparingly soluble | [3] |

| Methylene Chloride | Not Available | Not Available | Not Available | Practically insoluble | [4] |

| Chloroform | Not Available | Not Available | Not Available | Insoluble | [2] |

| Diethyl Ether | Not Available | Not Available | Not Available | Practically insoluble | [3] |

Note: The quantitative data for water and ethanol should be considered as key reference points. For other solvents, only qualitative descriptions are available. It is highly recommended to confirm lot-specific solubility by consulting the Certificate of Analysis provided by the supplier or by performing in-house solubility studies.

Experimental Protocol for Solubility Determination

The following is a detailed experimental protocol for determining the equilibrium solubility of this compound, adapted from the widely accepted shake-flask method. This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective

To determine the equilibrium solubility of this compound in a selected solvent system at a controlled temperature.

Materials and Equipment

-

This compound (solid powder)

-

Solvent of interest (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

-

Analytical balance (accurate to ±0.01 mg)

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Calibrated pH meter

Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or a mobile phase component) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the equilibrium solubility in the original solvent by applying the dilution factor.

-

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps of the shake-flask method for determining equilibrium solubility.

Signaling Pathway and Logical Relationships

While a signaling pathway is not directly related to the physicochemical property of solubility, understanding the mechanism of action of Betamethasone can be crucial for interpreting its biological effects in various experimental setups. Betamethasone, as a glucocorticoid, primarily acts through the glucocorticoid receptor.

Glucocorticoid Receptor Signaling Pathway

Caption: A simplified diagram of the glucocorticoid receptor signaling pathway initiated by Betamethasone.

This guide provides a foundational understanding of the solubility of this compound for research and development purposes. For precise applications, experimental verification of solubility in the specific solvent systems and conditions of interest is strongly advised.

References

- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 3. Betamethasone-d5 21-Phosphate | LGC Standards [lgcstandards.com]

- 4. This compound (betamethasone sodium phosphate-d5) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

Methodological & Application

Application Notes and Protocols for the Use of Betamethasone 21-phosphate-d5 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone (B1666872) 21-phosphate is a potent, water-soluble synthetic glucocorticoid used in various pharmaceutical formulations for its anti-inflammatory and immunosuppressive properties. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Betamethasone 21-phosphate-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, effectively compensating for matrix effects and variations in sample preparation, thereby ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of Betamethasone 21-phosphate in biological matrices using LC-MS/MS.

Principle of the Method

The method is based on the principle of stable isotope dilution analysis using LC-MS/MS. A known amount of this compound is added as an internal standard (IS) to the unknown sample containing Betamethasone 21-phosphate (analyte). Following sample preparation, the analyte and IS are separated by liquid chromatography and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the IS peak area is used to calculate the concentration of the analyte in the sample, referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the IS.

Materials and Reagents

-

Betamethasone 21-phosphate (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (B129727) (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (B1210297) (LC-MS Grade)

-

Human Plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18) or Liquid-Liquid Extraction (LLE) Solvents (e.g., ether and n-hexane)

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of Betamethasone 21-phosphate and related compounds. Data has been compiled from various studies to provide a comprehensive overview.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Internal Standard | Linearity Range | LLOQ | Matrix |

| Betamethasone Sodium Phosphate (B84403) | Prednisolone | 2.525 x 10⁻⁹ to 403.9 x 10⁻⁹ mol/dm³ | Not explicitly stated | Human Plasma[1] |

| Betamethasone Phosphate | Not specified | 1–250 ng/mL | 1 ng/mL | Not specified[2] |

| Betamethasone Phosphate | Prednisolone Phosphate | 2.0–200.0 ng/mL | Not explicitly stated | Human Plasma[3] |

| Betamethasone | Triamcinolone acetonide | 0.5 - 50.0 ng/mL | 0.5 ng/mL | Human Plasma |

| Betamethasone | Betamethasone 21-Acetate-d3 | 2 - 250 ng/mL | Not explicitly stated | Human Plasma |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) | Matrix |

| Betamethasone Sodium Phosphate | LLOQ, Low, Mid, High | < 15% | < 15% | 85-115% | Human Plasma |

| Betamethasone | LLOQ | 12.5% | Not specified | 96.7% | Human Plasma |

| Betamethasone | Low, Mid, High | < 10% | < 10% | Not specified | Human Plasma |

Experimental Protocols

Standard and Internal Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Betamethasone 21-phosphate and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Betamethasone 21-phosphate primary stock solution with a methanol/water (50:50, v/v) mixture to prepare working standard solutions for the calibration curve and quality control (QC) samples at appropriate concentrations.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with methanol to obtain a working solution of 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted from a method for Betamethasone Sodium Phosphate analysis in human plasma[1].

-

To 200 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).

-

Vortex mix for 30 seconds.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following are proposed starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 column (e.g., 150 mm × 2.0 mm, 5 µm)[1] |

| Mobile Phase A | Water with 0.1% Formic Acid[2] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |

| Flow Rate | 0.5 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

| Gradient | Start at 15% B, increase to 60% B over 4.5 min, hold for 0.5 min, then return to initial conditions. Total run time: 6.5 min.[2] |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 300°C |

Proposed MRM Transitions:

Based on the known transition for Betamethasone Sodium Phosphate (m/z 473.4 → 435.4)[1], the following transitions are proposed for Betamethasone 21-phosphate and its d5-labeled internal standard. These should be confirmed by direct infusion of the standards.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Betamethasone 21-phosphate | 473.4 | 435.4 | To be optimized |

| This compound (IS) | 478.4 | 440.4 | To be optimized |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Betamethasone 21-phosphate.

Caption: Logical relationship of using a deuterated internal standard for quantification.

References

Application Notes and Protocols for the Use of Betamethasone 21-phosphate-d5 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Betamethasone (B1666872) 21-phosphate-d5 as an internal standard in the quantitative analysis of Betamethasone 21-phosphate and related corticosteroids using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Betamethasone is a potent synthetic glucocorticoid valued for its anti-inflammatory and immunosuppressive properties.[1] Accurate quantification of betamethasone and its phosphate (B84403) ester in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] The use of a stable isotope-labeled internal standard, such as Betamethasone 21-phosphate-d5, is critical for achieving high accuracy and precision in LC-MS/MS analysis.[1][3][4] This internal standard closely mimics the chromatographic behavior and ionization efficiency of the analyte, effectively compensating for variations during sample preparation and analysis, as well as matrix effects.[1][3]

This compound is a deuterated form of Betamethasone 21-phosphate and serves as an ideal internal standard for its quantitative analysis by LC-MS or GC-MS.[5]

Experimental Protocols

The following protocols provide a general framework for the quantitative analysis of Betamethasone 21-phosphate using this compound as an internal standard. Optimization of these methods may be required for specific biological matrices and instrumentation.

1. Materials and Reagents

-

Analytes: Betamethasone 21-phosphate, Betamethasone

-

Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Deionized Water, Ethyl Acetate (B1210297), Diisopropyl ether[2][3]

-

Reagents: Formic acid, Ammonium (B1175870) acetate, Ammonium formate[2][3]

2. Standard and Sample Preparation

-

Stock Solutions:

-

Prepare a stock solution of Betamethasone 21-phosphate in a suitable solvent like methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.[2]

-

-

Working Solutions:

-

Calibration Standards and Quality Control (QC) Samples:

3. Sample Extraction

A robust sample preparation protocol is crucial for removing interferences and concentrating the analyte.[4] Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

-

Liquid-Liquid Extraction (LLE):

-

To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution.[3]

-

Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of diisopropyl ether and n-hexane).[3][10]

-

Vortex the mixture for 2 minutes to ensure thorough mixing.[3]

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the layers.[3]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[3]

-

Reconstitute the residue in 100 µL of the initial mobile phase.[3]

-

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., OASIS HLB) with methanol followed by water.[11]

-

Load the pre-treated plasma sample (to which the internal standard has been added).

-

Wash the cartridge with a weak organic solvent to remove polar interferences.[4]

-

Elute the analyte and internal standard with a stronger organic solvent like methanol or acetonitrile.[11]

-

Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.[11]

-

4. LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific LC-MS/MS system being used.

| Parameter | Typical Conditions |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | A reverse-phase C18 or C8 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[9][12] |

| Mobile Phase A | Water with 0.1% formic acid or an ammonium salt buffer (e.g., 0.05 mM ammonium formate).[2][7] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid.[7] |

| Gradient | A gradient elution should be optimized to ensure separation from matrix components and any potential isomers.[7] |

| Flow Rate | Typically in the range of 0.3-0.5 mL/min.[4] |

| Column Temperature | Maintained at a constant temperature, for example, 40°C.[4] |

| Injection Volume | 5-10 µL.[4][9] |

| Mass Spectrometer | A triple quadrupole mass spectrometer.[4] |

| Ionization Source | Electrospray ionization (ESI) in positive ion mode is generally suitable for corticosteroids.[4][8] |

| MRM Transitions | Optimized for Betamethasone 21-phosphate and this compound. At least two transitions (quantifier and qualifier) should be monitored. |

Example MRM Transitions (to be optimized):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Betamethasone 21-phosphate | [M+H]+ | To be determined | To be determined |

| This compound | [M+H]+ | To be determined | To be determined |

| Betamethasone | 393.3 | 373.2 | To be determined |

| Betamethasone-d3 (example) | 396.3 | 376.2 | To be determined |

Note: The exact m/z values will need to be determined by direct infusion of the analytical standards.

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS/MS methods for the analysis of betamethasone and its esters, which can be expected to be similar for a method using this compound.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity Range (ng/mL) | 0.5 - 50.0 or 2.0 - 200.0 | [8][9] |

| Correlation Coefficient (r²) | > 0.99 | [8][9] |

| Lower Limit of Quantification | 0.5 - 2.0 ng/mL | [2][8] |

| Precision (CV%) | < 15% | [2] |

| Accuracy (RE%) | Within ±15% | [2] |

| Recovery | Approximately 88 - 100% | [2] |

Table 2: Example Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm)[9] | C8[8] |

| Mobile Phase | Isocratic: 60% acetonitrile and 40% water[9] | Gradient with methanol and 0.05 mM ammonium formate[2] |

| Flow Rate | 1.0 mL/min[9] | 0.3 mL/min[2] |

| Ionization Mode | ESI+[8][9] | ESI+[2] |

| Internal Standard | Triamcinolone acetonide[9] | Prednisolone[8] |

Visualizations

Caption: Workflow for the quantitative analysis of Betamethasone 21-phosphate.

Caption: Principle of internal standard use in LC-MS quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. synnovis.co.uk [synnovis.co.uk]

- 8. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]

- 12. researchgate.net [researchgate.net]

Quantitative Analysis of Betamethasone 21-Phosphate Using a Deuterated Internal Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Betamethasone (B1666872) 21-phosphate in biological matrices, primarily human plasma, utilizing Betamethasone 21-phosphate-d5 as a stable isotope-labeled internal standard. The methodologies detailed herein are centered around Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalytical studies.

Introduction

Betamethasone 21-phosphate is a phosphate (B84403) ester and a prodrug of betamethasone, a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. Accurate quantification of this compound and its active metabolite, betamethasone, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1] This approach enhances the accuracy and precision of the method by compensating for variations in sample preparation and matrix effects.[1]

Principle of the Method

The analytical method involves the extraction of Betamethasone 21-phosphate and the internal standard, this compound, from the biological matrix. Chromatographic separation is achieved using a reversed-phase HPLC or UPLC system, followed by detection using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to quantify the concentration of Betamethasone 21-phosphate in the sample.

Data Presentation

The following tables summarize the typical quantitative performance characteristics of LC-MS/MS methods for the analysis of Betamethasone and its phosphate ester. While specific values may vary between laboratories and instrumentation, these tables provide a representative overview.

Table 1: LC-MS/MS Method Parameters for Betamethasone 21-Phosphate Analysis

| Parameter | Typical Value |

| Chromatography | |

| Column | C18 or equivalent (e.g., Hypurity C18, 150 mm × 2.1 mm, 5 μm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min[3] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| MRM Transition (Analyte) | To be optimized, e.g., m/z 473.1 -> 393.1 |

| MRM Transition (IS) | To be optimized, e.g., m/z 478.1 -> 398.1 |

| Collision Energy | To be optimized |

| Dwell Time | To be optimized |

Table 2: Method Validation Parameters for Betamethasone Quantification

| Parameter | Typical Performance | Reference |

| Linearity Range | 0.5 - 50.0 ng/mL | [4] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [4] |

| Accuracy | 85% - 115% | [5] |

| Precision (CV%) | < 15% | [5] |

| Recovery | > 80% | [6] |

Experimental Protocols

Materials and Reagents

-

Betamethasone 21-phosphate reference standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Human plasma (or other biological matrix)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Betamethasone 21-phosphate and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Betamethasone 21-phosphate stock solution in 50% methanol to create a series of working standards for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with 50% methanol to achieve a final concentration of 50 ng/mL.[6]

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common technique for cleaning up and concentrating the analyte from plasma samples.[2]

-

Sample Pre-treatment: To 500 µL of plasma sample, add 50 µL of the internal standard working solution (50 ng/mL).

-

SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing methanol followed by water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

-

Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis

-

System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection: Inject the reconstituted sample extract onto the analytical column.

-

Data Acquisition: Acquire data in the MRM mode, monitoring the specific transitions for Betamethasone 21-phosphate and this compound.

Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Betamethasone 21-phosphate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway

Betamethasone, the active form of Betamethasone 21-phosphate, exerts its effects by binding to the glucocorticoid receptor (GR). This interaction initiates a cascade of events leading to the modulation of gene expression.

Caption: Betamethasone binds to the cytoplasmic glucocorticoid receptor, leading to nuclear translocation and modulation of gene expression.

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of Betamethasone 21-phosphate from plasma samples.

Caption: Workflow for the quantitative analysis of Betamethasone 21-phosphate.

Logic of Internal Standard Use

The use of a stable isotope-labeled internal standard is fundamental to achieving accurate and precise quantification in LC-MS/MS bioanalysis.

Caption: The internal standard co-elutes and experiences similar matrix effects as the analyte, enabling accurate quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. waters.com [waters.com]

- 4. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. akjournals.com [akjournals.com]

Application Notes and Protocols for Pharmacokinetic Studies of Betamethasone 21-Phosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betamethasone (B1666872) 21-phosphate is a phosphate (B84403) ester prodrug of betamethasone, a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.[1][2] Upon administration, it is rapidly hydrolyzed to the active form, betamethasone.[3][4] Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of betamethasone. In many such studies, a deuterated version of the analyte, such as Betamethasone 21-phosphate-d5, is used as an internal standard for quantitative analysis by mass spectrometry to ensure accuracy and precision. This document provides detailed protocols and application notes based on established pharmacokinetic studies of betamethasone and its phosphate ester.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of betamethasone following the administration of betamethasone phosphate-containing formulations in healthy human subjects.

Table 1: Pharmacokinetic Parameters of Betamethasone after Intramuscular Administration of a Combination Formulation (3 mg Betamethasone Phosphate and 3 mg Betamethasone Acetate) [1][2]

| Parameter | Mean Value | Standard Deviation (SD) |

| Cmax (ng/mL) | 33.21 | - |

| AUC0–t (ng·h/mL) | 96.01 | - |

| AUC0–∞ (ng·h/mL) | 97.96 | 23.38 |

| t½ (hours) | 12.92 | - |

Cmax: Maximum plasma concentration; AUC0–t: Area under the concentration-time curve from time zero to the last measurable concentration; AUC0–∞: Area under the concentration-time curve from time zero to infinity; t½: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Betamethasone and its Active Metabolite after Intramuscular Administration (2 mg Betamethasone Phosphate and 5 mg Betamethasone Dipropionate) [5]

| Analyte | Cmax (ng/mL) | Tmax (hours) | t½ (hours) |

| Betamethasone (BOH) | 14.5 ± 3.7 | 2.8 ± 1.7 | 9.6 ± 3.6 |

| Betamethasone 17-monopropionate (B17P) | 0.6 ± 0.2 | 15.0 ± 9.0 | 80.8 ± 22.7 |

Tmax: Time to reach maximum plasma concentration.

Table 3: Linearity and Sensitivity of LC-MS/MS Methods for Betamethasone and its Esters [1][6]

| Analyte | Linear Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) |

| Betamethasone (BET) | 0.50 - 50.00 | 0.50 |

| Betamethasone Acetate (B1210297) (BA) | 1.0 - 20.0 | 1.00 |

| Betamethasone Phosphate (BP) | 2.0 - 200.0 | - |

Experimental Protocols

Protocol 1: Human Pharmacokinetic Study - Single Intramuscular Dose

This protocol is based on studies evaluating the pharmacokinetics of betamethasone after a single intramuscular injection of a formulation containing betamethasone phosphate.[2][7]

1. Subject Recruitment and Dosing:

-

Subjects should undergo a thorough medical history review, physical examination, and laboratory tests to confirm their health status.[2]

-

Subjects should fast for 10 hours overnight prior to dosing.[2][7]

-

Administer a single intramuscular dose of the betamethasone formulation. For instance, a 1 mL suspension containing 3 mg of betamethasone phosphate and 3 mg of betamethasone acetate.[2][7]

2. Blood Sample Collection:

-

Collect blood samples via an indwelling cannula placed in a forearm vein.[1]

-

Use light-protected, heparinized plastic tubes for sample collection.[1]

-

Collect pre-dose samples (0.00 hours) and at specified time points post-dose. A typical schedule includes: 2, 4, 6, 8, 10, 15, 30, and 45 minutes, and 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 16, 24, 36, and 48 hours.[1]

-

After each collection, flush the cannula with heparinized saline.[1]

3. Plasma Preparation and Storage:

-

Centrifuge the blood samples to separate the plasma.

-

If betamethasone esters are to be analyzed, plasma samples should be stabilized.[1]

-

Store plasma samples frozen at -20°C or lower until analysis.

Protocol 2: Bioanalytical Method for Betamethasone and its Esters using LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of betamethasone (BET) and betamethasone acetate (BA) in human plasma.[6] For the quantification of betamethasone phosphate (BP), a separate extraction and analysis is often required.

1. Sample Preparation (Liquid-Liquid Extraction for BET and BA):

-

To a plasma sample, add an internal standard (IS), such as prednisolone (B192156).[6] Betamethasone-d5 would be an ideal isotopic internal standard for betamethasone analysis.

-

Perform liquid-liquid extraction using an appropriate organic solvent.[6]

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. Sample Preparation (Solid-Phase Extraction for BP):

-

Use a mixed-mode cation exchange (MCX) solid-phase extraction cartridge.[1]

-

Condition the cartridge with methanol (B129727) and water.

-

Load the plasma sample (to which an IS like prednisolone phosphate has been added).[6]

-

Wash the cartridge to remove interferences.

-

Elute the analyte of interest.

-

Evaporate the eluate and reconstitute the residue.

3. LC-MS/MS Analysis:

-

Chromatographic System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UPLC) system.

-

Column: A C8 or C18 analytical column is typically used.[6][8]

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).[9]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[6]

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the transitions for the analyte and the internal standard. For example, the transition for the internal standard dexamethasone (B1670325) has been noted as m/z 361.01 → 343.[1]

Visualizations

Caption: Workflow of a typical pharmacokinetic study.

Caption: Glucocorticoid signaling pathway.

References

- 1. mipropiolio.wordpress.com [mipropiolio.wordpress.com]

- 2. Pharmacokinetics of betamethasone after single-dose intramuscular administration of betamethasone phosphate and betamethasone acetate to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of betamethasone in healthy adults after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]